molecular formula C11H20O2 B2568821 Ethyl 2-tert-butylpent-4-enoate CAS No. 122936-14-5

Ethyl 2-tert-butylpent-4-enoate

Cat. No.: B2568821
CAS No.: 122936-14-5
M. Wt: 184.279
InChI Key: LKGBWTOZHJWQRM-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butylpent-4-enoate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a tert-butyl group and a pent-4-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-tert-butylpent-4-enoate typically involves the reaction of ethyl 3,3-dimethylbutanoate with allyl bromide in the presence of n-butyllithium and diisopropylamine. The reaction is carried out in dry tetrahydrofuran at low temperatures, followed by warming to room temperature and subsequent extraction and purification steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-tert-butylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the pent-4-enoate moiety to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Ethyl 2-tert-butylpent-4-enoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-tert-butylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Ethyl tert-butylacetate
  • Allyl bromide
  • Diisopropylamine

Comparison: Ethyl 2-tert-butylpent-4-enoate is unique due to its combination of a tert-butyl group and a pent-4-enoate moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, ethyl tert-butylacetate lacks the double bond present in this compound, resulting in different reactivity and applications .

Properties

IUPAC Name

ethyl 2-tert-butylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-6-8-9(11(3,4)5)10(12)13-7-2/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGBWTOZHJWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction mixture was then allowed to warm to 0° C. before being cooled to -70° C. A solution of ethyl 3,3-dimethylbutanoate (14.4 g) in dry tetrahydrofuran (20 cm3) was then added dropwise to the reaction mixture which was maintained at -70° C. After the addition was complete, the reaction temperature was allowed to rise to -60° C. for 15 minutes, before being cooled again to -70° C. A solution of allyl bromide (13.4 g) in dry tetrahydrofuran (5 cm3) was then added in portions to the reaction mixture, which was allowed to warm to the ambient temperature, and stirred for a further 16 hours.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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